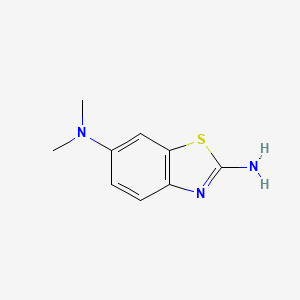N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine
CAS No.: 64334-41-4
Cat. No.: VC4683769
Molecular Formula: C9H11N3S
Molecular Weight: 193.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64334-41-4 |
|---|---|
| Molecular Formula | C9H11N3S |
| Molecular Weight | 193.27 |
| IUPAC Name | 6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine |
| Standard InChI | InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
| Standard InChI Key | DCUFLOLNQPJBDW-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Chemical Identification and Structural Properties
N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine belongs to the benzothiazole family, featuring a thiazole ring fused to a benzene ring. The compound’s systematic name, 2,6-Benzothiazolediamine,N6,N6-dimethyl-(9CI), underscores the dimethyl substitution on the N6 amine group . Key identifiers include:
Synthesis and Manufacturing
Industrial synthesis of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine involves multi-step reactions starting from benzene derivatives. A plausible route includes:
-
Thiazole Ring Formation: Condensation of 2-aminothiophenol with dimethylurea under acidic conditions.
-
Dimethylation: Treatment with methylating agents like dimethyl sulfate in the presence of a base.
Suppliers such as Hangzhou Huarong Pharm Co., Ltd., utilize advanced catalytic methods to achieve yields exceeding 98% . The ACS Omega study on analogous compounds employed guanidine hydrochloride and potassium hydroxide in 1,4-dioxane, suggesting potential applicability for modifying this compound’s derivatives.
Table 2: Industrial Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Reactants | 2-Aminothiophenol, dimethylurea | Thiazole core formation |
| Methylation Agent | Dimethyl sulfate | N6,N6-dimethylation |
| Solvent | Ethanol/water mixture | High solubility |
| Catalyst | Sodium hydroxide | Enhanced reaction rate |
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is a precursor to antiviral agents. For example, pyrimidine-benzothiazole hybrids derived from similar structures exhibit IC₅₀ values <10 µM against HSV-1 and HCV . Its role in synthesizing acyclovir analogs highlights potential synergies in antiviral therapies .
Table 3: Key Pharmaceutical Applications
| Application | Derivative Synthesized | Biological Activity |
|---|---|---|
| Antiviral Agents | Pyrimidine-benzothiazole hybrids | HSV-1, HCV inhibition |
| Antifungals | Thiazole-linked triazoles | Fungal cell wall disruption |
| Surfactants | Quaternary ammonium salts | Emulsification, stabilization |
Agrochemistry and Polymers
In agrochemicals, the compound’s derivatives act as fungicides and pesticides. Zibo Hangyu Biotechnology reports its use in polymer monomers, enhancing thermal stability in resins .
Recent Research and Future Directions
The 2020 ACS Omega study on benzothiazole-pyrimidine hybrids underscores the untapped potential of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine in drug discovery. Future research should explore:
-
Structure-Activity Relationships: Modifying dimethyl groups to enhance bioavailability.
-
Green Synthesis: Developing solvent-free routes using nanocatalysts.
-
Polymer Science: Incorporating the compound into conductive polymers for electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume